molecular formula C20H13NO6 B15109240 Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]- CAS No. 896035-40-8

Acetamide, 2-[(2,2'-dioxo[3,4'-bi-2H-1-benzopyran]-7'-yl)oxy]-

Cat. No.: B15109240
CAS No.: 896035-40-8
M. Wt: 363.3 g/mol
InChI Key: RMXIAYXKCIHPOP-UHFFFAOYSA-N
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Description

This compound features a unique bis-benzopyran scaffold fused with a dioxo moiety at the 2,2'-positions and an acetamide group linked via an oxygen atom at the 7'-position. The dioxo groups may enhance hydrogen-bonding interactions, influencing solubility and target binding.

Properties

CAS No.

896035-40-8

Molecular Formula

C20H13NO6

Molecular Weight

363.3 g/mol

IUPAC Name

2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetamide

InChI

InChI=1S/C20H13NO6/c21-18(22)10-25-12-5-6-13-14(9-19(23)26-17(13)8-12)15-7-11-3-1-2-4-16(11)27-20(15)24/h1-9H,10H2,(H2,21,22)

InChI Key

RMXIAYXKCIHPOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- typically involves the reaction of 4-hydroxycoumarin with acetamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and potassium carbonate in acetone, followed by refluxing for several hours . The reaction yields the desired coumarin derivative through a series of condensation and substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted coumarins, hydroxycoumarins, and quinone derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology: In biological research, Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- is studied for its potential as an antioxidant, antimicrobial, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development .

Medicine: In medicine, this compound is investigated for its therapeutic potential. Studies have shown that coumarin derivatives can inhibit enzymes involved in disease pathways, making them promising candidates for the treatment of conditions such as cancer, inflammation, and cardiovascular diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, optical brighteners, and fluorescent probes. Its stability and optical properties make it suitable for various applications in materials science and engineering .

Mechanism of Action

The mechanism of action of Acetamide, 2-[(2,2’-dioxo[3,4’-bi-2H-1-benzopyran]-7’-yl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling. By binding to these targets, the compound can disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Target Compound
  • Core Structure : 3,4'-Bi-2H-1-benzopyran with dioxo groups at 2,2'-positions.
  • Functional Groups : Acetamide linked via oxygen at 7'-position.
  • Planarity : High due to aromatic benzopyran systems.
Analogues from (2k and 2l)
  • Core Structure : 4-Methyl-2-oxo-2H-chromen (coumarin) with acetohydrazide linkages .
  • Substituents :
    • 2k : Nitro group at the 5-position of the hydroxybenzylidene moiety.
    • 2l : 3-Phenylallylidene group.
  • Planarity : Reduced compared to target due to hydrazide side chains.
Analogues from (Patent Compounds)
  • Core Structure : Benzothiazole with trifluoromethyl at the 6-position.
  • Functional Groups : Methoxy, dichlorophenyl, or diphenylacetamide substituents .
  • Planarity : Moderate; benzothiazole introduces sulfur-based electronic effects.
Analogue from (876903-50-3)
  • Core Structure : Tetrahydro-4-oxocyclopenta[c][1]benzopyran.
  • Functional Groups : Dimethylphenyl carbamoyl group .
  • Rigidity : Enhanced by fused cyclopentane ring.

Physicochemical Properties

  • Melting Points :
    • 2k : 248–250°C .
    • 2l : 192–194°C .
    • Patent Compounds : Generally >200°C due to trifluoromethyl groups .
    • Target Compound : Expected higher than 2k/2l due to extended aromaticity.
  • Solubility :
    • Target likely less soluble in polar solvents than coumarin derivatives (2k/2l) due to larger hydrophobic surface.
    • Benzothiazole analogues () show improved lipid solubility from trifluoromethyl groups .

Pharmacological Potential

  • Target Compound : Hypothesized anti-inflammatory/antimicrobial activity (similar to coumarins).
  • 2k/2l () : Nitro group in 2k may confer nitroreductase-targeting properties; phenylallylidene in 2l could enhance membrane permeability .
  • Patent Compounds () : Trifluoromethyl benzothiazoles are explored in oncology (e.g., kinase inhibition) .
  • 876903-50-3 () : Cyclopenta ring may improve CNS penetration for neurological targets .

Stability and Reactivity

  • Target Compound : Dioxo groups may increase susceptibility to hydrolysis under acidic/basic conditions.
  • 2k/2l : Nitro group (2k) could stabilize via resonance; hydrazide linkage prone to oxidation .
  • Benzothiazoles () : High thermal stability due to aromatic heterocycle but sensitive to reductive environments .

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